2-[1-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine -

2-[1-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

Catalog Number: EVT-4495285
CAS Number:
Molecular Formula: C19H17N9O2
Molecular Weight: 403.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

2-[1-(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)ethyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine belongs to a class of compounds known as pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines. This class of heterocyclic compounds is of significant interest in medicinal chemistry due to their diverse biological activities. While the specific compound discussed here hasn't been extensively studied, similar pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives have shown promising results as potential therapeutic agents. [, ]

1. 7-(2-(4-(4-(2-[18F]Fluoroethoxy)phenyl)piperazin-1-yl)ethyl)-2-(furan-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine ([18F]MNI-444) []

Compound Description: [18F]MNI-444 is a radiotracer developed for Positron Emission Tomography (PET) imaging specifically targeting adenosine type 2A (A2A) receptors. This compound demonstrated successful in vivo evaluation in both nonhuman primates and human clinical trials for mapping A2A receptors in the brain. []

Relevance: [18F]MNI-444 shares the core pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine structure with 2-[1-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine. The key difference lies in the substituents attached to this core. [18F]MNI-444 features a 2-(furan-2-yl) group at position 2 and a complex 7-(2-(4-(4-(2-[18F]fluoroethoxy)phenyl)piperazin-1-yl)ethyl) substituent at position 7. These modifications are crucial for its A2A receptor binding and PET imaging properties. []

Reference:

2. 7-(2-(4-(2-Fluoro-4-[123I]iodophenyl)piperazin-1-yl)ethyl)-2-(furan-2-yl)-7H-imidazo[1,2-c]pyrazolo[4,3-e]pyrimidin-5-amine ([123I]MNI-420) []

Compound Description: Similar to [18F]MNI-444, [123I]MNI-420 is a radiotracer designed for Single-Photon Emission Computed Tomography (SPECT) imaging of A2A receptors. It also demonstrated effectiveness in mapping A2A receptors in nonhuman primate and human clinical trials. []

Relevance: While [123I]MNI-420 doesn't share the exact same core as 2-[1-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine, it belongs to a closely related chemical class based on fused heterocycles. The presence of a furan-2-yl group at position 2 and a substituted piperazine ring at position 7 further highlights this structural similarity. The modifications in [123I]MNI-420, including the imidazo[1,2-c]pyrazolo[4,3-e]pyrimidine core and the 123I-labeled phenylpiperazine moiety, are tailored for its SPECT imaging capabilities and A2A receptor affinity. []

Reference:

3. 2-(Furan-2-yl)7-(2-(4-(4-(2-methoxyethoxy)phenyl)piperazin-1-yl)ethyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine-5-amine (Preladenant) []

Compound Description: Preladenant is a known adenosine A2A receptor antagonist that has undergone Phase III clinical trials for treating Parkinson's disease. []

Relevance: Preladenant shares a close structural resemblance to both the target compound and [18F]MNI-444. It possesses the same pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine core, a furan-2-yl group at position 2, and a substituted piperazine ring at position 7. The differences lie in the specific substitutions on the piperazine ring, highlighting how minor modifications within this class of compounds can influence their pharmacological properties. []

Reference:

4. 3-Substituted-9-(1,1′-biphenyl-4-yl)-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidines []

Compound Description: This refers to a series of compounds with a pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine core structure. These were synthesized and investigated as potential xanthine oxidase inhibitors. []

Relevance: This series shares the core tricyclic pyrazolo[4,3-e][1,2,4]triazolopyrimidine system with 2-[1-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine, although the arrangement of the triazole and pyrimidine rings within the core differs. The presence of a phenyl group at position 7, analogous to the target compound, further emphasizes their structural relationship. []

Reference:

5. 2-Substituted-9-(1,1′-biphenyl-4-yl)-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines []

Compound Description: This series represents another set of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives studied as potential xanthine oxidase inhibitors. []

Relevance: These compounds are particularly relevant as they share the exact core structure with 2-[1-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine. While the specific substituents at positions 2 and 7 differ, the shared core highlights their close structural relationship. The variations explored in this series, focusing on modifications at the 2-position, provide insights into structure-activity relationships within this chemical class. []

Properties

Product Name

2-[1-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

IUPAC Name

4-[1-(3,5-dimethyl-4-nitropyrazol-1-yl)ethyl]-10-phenyl-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

Molecular Formula

C19H17N9O2

Molecular Weight

403.4 g/mol

InChI

InChI=1S/C19H17N9O2/c1-11-16(28(29)30)12(2)26(23-11)13(3)17-22-19-15-9-21-27(14-7-5-4-6-8-14)18(15)20-10-25(19)24-17/h4-10,13H,1-3H3

InChI Key

RGTYNHPVADXOJN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C(C)C2=NN3C=NC4=C(C3=N2)C=NN4C5=CC=CC=C5)C)[N+](=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.